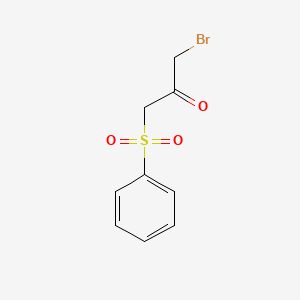

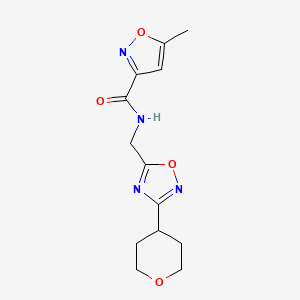

![molecular formula C15H15NO5S B2769071 Methyl 2-{4-[(methylsulfonyl)amino]phenoxy}benzenecarboxylate CAS No. 866020-12-4](/img/structure/B2769071.png)

Methyl 2-{4-[(methylsulfonyl)amino]phenoxy}benzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Material Science Applications

In material science, sulfonated aromatic diamine monomers, similar to Methyl 2-{4-[(methylsulfonyl)amino]phenoxy}benzenecarboxylate, are used for creating novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and surface hydrophilicity, enhancing their effectiveness in dye treatment and separation processes. The introduction of sulfonic acid groups significantly influences water permeation and dye rejection, indicating the compound's relevance in environmental and water purification technologies (Liu et al., 2012).

Organic Chemistry and Synthesis

In the realm of organic synthesis, this compound's derivatives are explored for their potential in forming bonds or groups through specific reactions. For instance, a direct and mild formylation method for substituted benzenes utilizes dichloromethyl methyl ether-silver trifluoromethanesulfonate, showcasing the flexibility of such compounds in synthesizing complex organic molecules under mild conditions (Ohsawa et al., 2013). Additionally, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives presents a mild and regioselective protocol, further illustrating the compound's utility in synthesizing bioactive molecules (Sharafi-kolkeshvandi et al., 2016).

Potential Therapeutic Applications

Explorations into the therapeutic potential of derivatives have led to the discovery of heteroaryl sulfonamides acting as EP1 receptor selective antagonists. These findings highlight the compound's role in developing new pharmaceutical agents targeting specific receptors for therapeutic outcomes (Naganawa et al., 2006). Moreover, the synthesis and evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors demonstrate the compound's importance in medicinal chemistry, offering insights into designing drugs to manage conditions like myocardial infarction (Oinuma et al., 1991).

作用機序

While the specific mechanism of action for “Methyl 2-{4-[(methylsulfonyl)amino]phenoxy}benzenecarboxylate” is not provided, related compounds have been studied for their biological activities. For example, 2-(4-methylsulfonyl phenyl) indole derivatives have shown antimicrobial, COX inhibitory, and anti-inflammatory activities . Another study found that 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines acted as selective COX-2 inhibitors .

特性

IUPAC Name |

methyl 2-[4-(methanesulfonamido)phenoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-20-15(17)13-5-3-4-6-14(13)21-12-9-7-11(8-10-12)16-22(2,18)19/h3-10,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMKADOSDFVMHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{4-[(methylsulfonyl)amino]phenoxy}benzenecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2768989.png)

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide](/img/structure/B2768992.png)

![2-(2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2768993.png)

![N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride](/img/structure/B2768995.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylchromane-2-carboxamide](/img/structure/B2768999.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chlorobenzamide](/img/structure/B2769001.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2769004.png)

![(5-Chloro-2-methoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2769010.png)